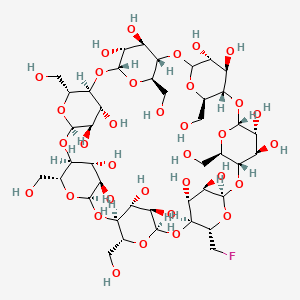
5,8-Dimethyl-9h-carbazol-3-ol
Vue d'ensemble
Description
“5,8-Dimethyl-9h-carbazol-3-ol” is a carbazole derivative . Carbazole derivatives are extremely versatile molecules that have found applications in both science materials and the pharmaceutical industry . They possess a diversity of biological activities and could be used as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiepileptic, antihistamine, antidiarrheal, analgesic, antidiabetic, and neuroprotective agents .
Synthesis Analysis
The synthesis of “5,8-Dimethyl-9h-carbazol-3-ol” involves a hydroxydeboronation reaction . N-Protected carbazol-3-yl-boronic acid derivatives have been efficiently hydroxydeboronated under mild conditions by employing hydrogen peroxide . This method allows to easily obtain 3-hydroxycarbazoles as precursors of new analogs of the anticancer agent 9-hydroxyellipticine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5,8-Dimethyl-9h-carbazol-3-ol” include a hydroxydeboronation reaction . This reaction involves the use of hydrogen peroxide to efficiently hydroxydeboronate N-Protected carbazol-3-yl-boronic acid derivatives .Applications De Recherche Scientifique
Anti-HIV Activity
5,8-Dimethyl-9h-carbazol-3-ol, as part of the carbazole derivatives, shows potential in HIV treatment research. A study on chloro-1,4-dimethyl-9H-carbazoles demonstrated that these compounds, especially a nitro-derivative, displayed promising anti-HIV properties. This indicates the potential of carbazole derivatives, including 5,8-Dimethyl-9h-carbazol-3-ol, for developing novel anti-HIV drugs (Saturnino et al., 2018).
Antimicrobial Activities
Carbazole derivatives, including 5,8-Dimethyl-9h-carbazol-3-ol, have been researched for their antimicrobial properties. One study synthesized various 9H-carbazole derivatives and tested them as antimicrobial agents. This research signifies the role of carbazole compounds in the development of new antimicrobial drugs (Salih et al., 2016).
Antitumor Activities
Research on carbazole derivatives, including 5,8-Dimethyl-9h-carbazol-3-ol, has shown their potential in cancer treatment. Studies have explored the synthesis and evaluation of various carbazole compounds, highlighting their cytotoxic effects on cancer cells and potential as antitumor agents (Jasztold-Howorko et al., 1994).
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole compounds, such as 5,8-Dimethyl-9h-carbazol-3-ol, are also investigated for their use in OLEDs. Research has focused on developing carbazole-based compounds that can act as hosts for triplet emitters in OLEDs, enhancing the device's performance and efficiency (Brunner et al., 2004).
Biotransformation and Environmental Applications
Investigations into the biotransformation of carbazole derivatives, including 5,8-Dimethyl-9h-carbazol-3-ol, have been conducted. These studies are crucial for understanding the environmental impact and degradation pathways of these compounds, which have various industrial and pharmaceutical applications (Waldau et al., 2009).
Mécanisme D'action
Carbazole derivatives, such as “5,8-Dimethyl-9h-carbazol-3-ol”, have been shown to possess a diversity of biological activities . Some of these derivatives have been found to inhibit essential DNA-dependent enzymes, namely topoisomerases I and II . In addition, some carbazole derivatives have been found to downregulate STAT proteins, mostly STAT-3, also affecting interleukins and i-NOS production .
Orientations Futures
Carbazole derivatives, including “5,8-Dimethyl-9h-carbazol-3-ol”, have shown promise in various fields, particularly in the pharmaceutical industry . They have been found to possess a diversity of biological activities, suggesting their potential use in the treatment of various diseases . Future research could focus on further exploring the biological activities of these compounds and developing them into efficient and safe drugs .
Propriétés
IUPAC Name |
5,8-dimethyl-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-3-4-9(2)14-13(8)11-7-10(16)5-6-12(11)15-14/h3-7,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYKPVBQQUNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)O)NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220188 | |
| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethyl-9h-carbazol-3-ol | |
CAS RN |
69902-43-8 | |
| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069902438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1s,5r,7s)-3-Amino-2,4,6-triazabicyclo[3.2.1]oct-3-ene-7-carboxylic acid](/img/structure/B1204775.png)












